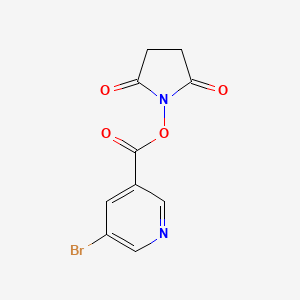

(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate

Description

“(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate” is an activated ester compound comprising a 5-bromopyridine-3-carboxylic acid moiety linked via an ester bond to a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group. Its IUPAC name reflects this structure, with the bromine atom at position 5 of the pyridine ring and the ester group at position 3. The molecular formula is C₁₁H₇BrN₂O₄, and its molecular weight is 311.09 g/mol.

This compound is widely utilized in organic synthesis and bioconjugation due to its reactivity as an acylating agent. The succinimidyl group acts as a leaving group, facilitating nucleophilic substitution reactions with amines (e.g., lysine residues in proteins or primary amines in small molecules). Structural characterization of such compounds typically employs nuclear magnetic resonance (NMR), ultraviolet (UV) spectroscopy, and X-ray crystallography, with software like SHELX aiding in crystallographic refinement .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O4/c11-7-3-6(4-12-5-7)10(16)17-13-8(14)1-2-9(13)15/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRUHCSDRZMDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate typically involves the esterification of 5-Bromo-nicotinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous purification steps to ensure the high purity of the final product, which is essential for its use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 5-Bromo-nicotinic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.

Ester Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.

Major Products

Nucleophilic Substitution: Substituted nicotinic acid derivatives.

Ester Hydrolysis: 5-Bromo-nicotinic acid and N-hydroxysuccinimide.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate involves the reactivity of the NHS ester group, which readily reacts with primary amines to form stable amide bonds. This property makes it useful for bioconjugation and labeling applications. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-hydroxysuccinimide (NHS) esters, which are benchmark reagents for amine acylation. Key analogues include:

Non-halogenated NHS esters: Example: (2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate The absence of bromine reduces molecular weight (232.21 g/mol) and alters electronic properties.

Halogen-substituted NHS esters :

- Example: (2,5-dioxopyrrolidin-1-yl) 5-chloropyridine-3-carboxylate

- Chlorine (smaller atomic radius than bromine) may reduce steric hindrance, increasing reaction rates with bulky nucleophiles.

Alternative leaving groups :

- Example: Pentafluorophenyl 5-bromopyridine-3-carboxylate

- Pentafluorophenyl esters exhibit greater hydrolytic stability due to strong electron-withdrawing effects, extending shelf life but requiring harsher reaction conditions.

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Solubility in DMSO (mg/mL) | Hydrolysis Half-life (pH 7.4, 25°C) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate | 311.09 | 45 | 2.5 hours | 145–147 | Bioconjugation, peptide synthesis |

| (2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate | 232.21 | 60 | 1.8 hours | 132–134 | Amine acylation in aqueous media |

| Pentafluorophenyl 5-bromopyridine-3-carboxylate | 365.06 | 20 | 5.0 hours | 162–164 | Organic synthesis under anhydrous conditions |

Key Findings

- Reactivity: The bromine atom in the target compound enhances electrophilicity at the carbonyl carbon compared to non-halogenated analogues, accelerating reactions with amines. However, steric bulk may reduce reactivity with sterically hindered nucleophiles.

- Stability: The bromine substituent increases hydrolytic stability relative to non-halogenated NHS esters, as evidenced by a longer half-life (2.5 vs. 1.8 hours). This makes it preferable for applications requiring moderate aqueous stability .

- Solubility: Bromine’s hydrophobic character reduces solubility in polar solvents like DMSO compared to non-halogenated analogues.

- Versatility: The bromine atom serves as a handle for further modifications (e.g., palladium-catalyzed couplings), a feature absent in non-halogenated or pentafluorophenyl-based esters.

Methodological Considerations

Structural elucidation of such compounds relies on spectroscopic techniques (e.g., ¹H/¹³C NMR, UV) and crystallography. Software like SHELX remains critical for refining crystallographic data, ensuring accurate determination of bond lengths and angles . Dose-effect analyses, though more common in pharmacology, could theoretically apply to reactivity studies using methods like those described by Litchfield and Wilcoxon .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 5-bromopyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is typically synthesized through multi-step reactions involving pyridine derivatives and dioxopyrrolidine intermediates. The synthesis often utilizes N-hydroxysuccinimide esters as intermediates, which are common in organic synthesis for activating carboxylic acids .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of compounds derived from the pyrrolidine-2,5-dione framework. For instance, a related compound demonstrated significant efficacy in various seizure models:

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| Compound 22 | 23.7 | Maximal Electroshock (MES) |

| Compound 22 | 22.4 | 6 Hz Seizures |

| Compound 22 | 59.4 | Pentylenetetrazole-induced Seizures |

These results suggest that the compound may act through multiple mechanisms, including inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

Antinociceptive Effects

In addition to anticonvulsant properties, this compound has shown potential in pain management. The lead compound from a related study exhibited significant antinociceptive effects in formalin-induced pain models, indicating its utility in treating neuropathic pain .

Case Studies and Research Findings

- Anticonvulsant Study : A focused set of hybrid pyrrolidine derivatives was evaluated for their anticonvulsant properties using mouse models. The study found that these compounds not only provided protection against seizures but also demonstrated favorable pharmacokinetic profiles, making them suitable candidates for further development in epilepsy treatment .

- Pain Management Research : Another study investigated the antinociceptive activity of similar compounds. The results indicated that these derivatives could effectively reduce pain responses in animal models, suggesting their potential application in clinical pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.